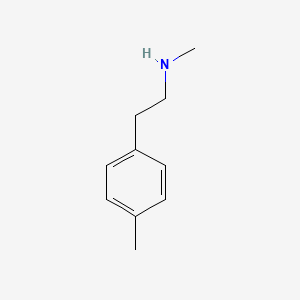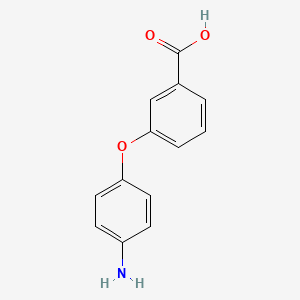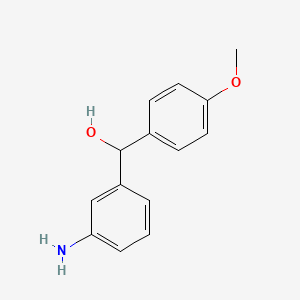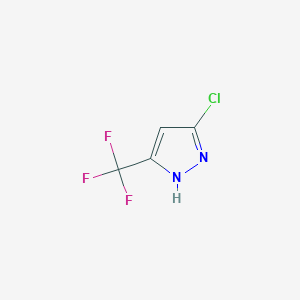
N-Méthyl-2-(p-tolyl)éthanamine
Vue d'ensemble
Description
N-Methyl-2-(p-tolyl)ethanamine: is an organic compound with the chemical formula C10H15N. It is also known as N-methyl-phenethylamine. This compound belongs to the amphetamine class and is characterized by a benzene ring and an ethyl chain. It is a chiral compound and exists as two enantiomers .
Applications De Recherche Scientifique
Chemistry: N-Methyl-2-(p-tolyl)ethanamine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to amphetamines. It is also investigated for its potential therapeutic applications in treating certain neurological disorders.
Industry: In the industrial sector, N-Methyl-2-(p-tolyl)ethanamine is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .
Mécanisme D'action
Target of Action
Similar compounds like ethanolamine have been found to interact with proteins such as surface protein a and annexin a3 .
Mode of Action
Amines, in general, can react with halogenoalkanes to form a series of products, including primary, secondary, and tertiary amines . This reaction involves the removal of a hydrogen ion from the ammonium ion by ammonia, leading to the formation of the amine .
Biochemical Pathways
It’s worth noting that similar compounds like ethanolamine are involved in the biosynthesis of phosphatidylcholine .
Pharmacokinetics
The compound has a molecular weight of 14923 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound is a chiral molecule and exists as two enantiomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Methyl-2-(p-tolyl)ethanamine is through reductive amination. This involves the reaction of p-tolualdehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of 2-(p-tolyl)ethanamine with methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of N-Methyl-2-(p-tolyl)ethanamine typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methyl-2-(p-tolyl)ethanamine can undergo oxidation reactions, typically forming N-methyl-2-(p-tolyl)acetaldehyde.
Reduction: The compound can be reduced to form N-methyl-2-(p-tolyl)ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-methyl-2-(p-tolyl)acetaldehyde.
Reduction: N-methyl-2-(p-tolyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Phenethylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
Amphetamine: Similar in structure but has an additional alpha-methyl group.
Uniqueness: N-Methyl-2-(p-tolyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other compounds in the amphetamine class. Its chiral nature also allows for the study of enantiomer-specific effects .
Propriétés
IUPAC Name |
N-methyl-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXWGLLWOCJFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628793 | |
| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229621-74-3 | |
| Record name | N,4-Dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229621-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)












